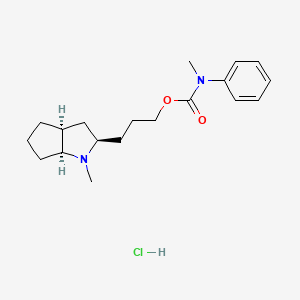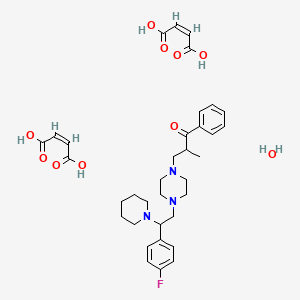
1-(2-Benzoylpropyl)-4-(2-(4-fluorophenyl)-2-piperidinoethyl)piperazine dimaleate monohydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Benzoylpropyl)-4-(2-(4-fluorophenyl)-2-piperidinoethyl)piperazine dimaleate monohydrate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzoyl group, a fluorophenyl group, and a piperazine ring, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Benzoylpropyl)-4-(2-(4-fluorophenyl)-2-piperidinoethyl)piperazine dimaleate monohydrate typically involves multiple steps, including the formation of intermediate compounds. The process begins with the preparation of the benzoylpropyl and fluorophenyl intermediates, which are then reacted with piperazine under controlled conditions. The final step involves the formation of the dimaleate monohydrate salt, which is achieved through crystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. Reaction conditions such as temperature, pressure, and pH are carefully monitored to optimize yield and minimize impurities.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Benzoylpropyl)-4-(2-(4-fluorophenyl)-2-piperidinoethyl)piperazine dimaleate monohydrate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, particularly at the piperazine ring and the benzoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-(2-Benzoylpropyl)-4-(2-(4-fluorophenyl)-2-piperidinoethyl)piperazine dimaleate monohydrate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(2-Benzoylpropyl)-4-(2-(4-fluorophenyl)-2-piperidinoethyl)piperazine dimaleate monohydrate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2-Benzoylpropyl)-4-(2-(4-chlorophenyl)-2-piperidinoethyl)piperazine dimaleate monohydrate
- 1-(2-Benzoylpropyl)-4-(2-(4-bromophenyl)-2-piperidinoethyl)piperazine dimaleate monohydrate
Uniqueness
1-(2-Benzoylpropyl)-4-(2-(4-fluorophenyl)-2-piperidinoethyl)piperazine dimaleate monohydrate is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. This fluorine substitution can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for research and development.
Propiedades
Número CAS |
89011-66-5 |
|---|---|
Fórmula molecular |
C35H46FN3O10 |
Peso molecular |
687.8 g/mol |
Nombre IUPAC |
(Z)-but-2-enedioic acid;3-[4-[2-(4-fluorophenyl)-2-piperidin-1-ylethyl]piperazin-1-yl]-2-methyl-1-phenylpropan-1-one;hydrate |
InChI |
InChI=1S/C27H36FN3O.2C4H4O4.H2O/c1-22(27(32)24-8-4-2-5-9-24)20-29-16-18-30(19-17-29)21-26(31-14-6-3-7-15-31)23-10-12-25(28)13-11-23;2*5-3(6)1-2-4(7)8;/h2,4-5,8-13,22,26H,3,6-7,14-21H2,1H3;2*1-2H,(H,5,6)(H,7,8);1H2/b;2*2-1-; |
Clave InChI |
JRANVCPBTSHKCT-VIBDZMCESA-N |
SMILES isomérico |
CC(C(=O)C1=CC=CC=C1)CN2CCN(CC2)CC(N3CCCCC3)C4=CC=C(C=C4)F.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O.O |
SMILES canónico |
CC(CN1CCN(CC1)CC(C2=CC=C(C=C2)F)N3CCCCC3)C(=O)C4=CC=CC=C4.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


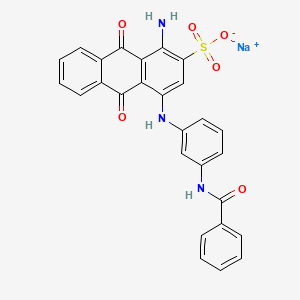
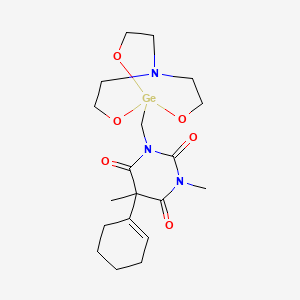
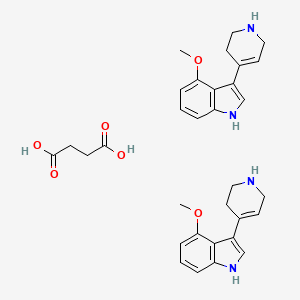

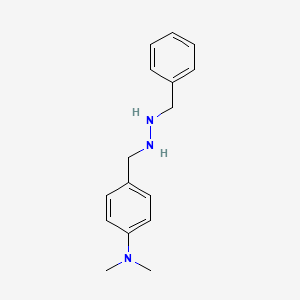
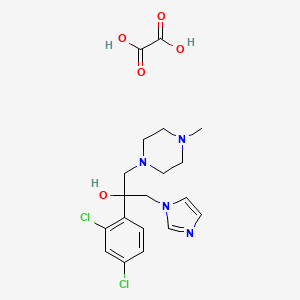

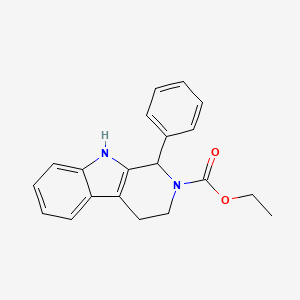
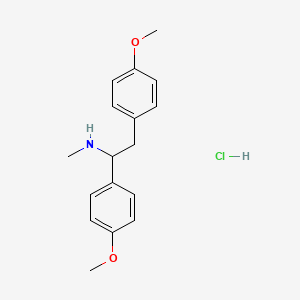
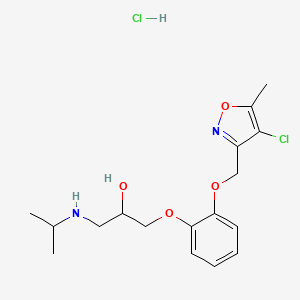
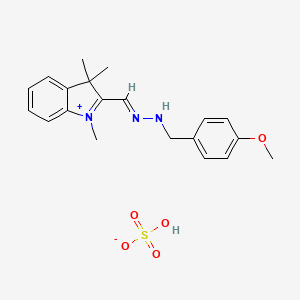
![(E)-but-2-enedioic acid;5-(4-fluorophenyl)-6,8-dioxa-3-azabicyclo[3.2.1]octane](/img/structure/B15191669.png)

